3,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
3,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with methoxy groups at the 3 and 5 positions, a pyrrolidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with 3,5-dimethoxybenzoic acid, the carboxylic acid group can be converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with an amine.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the pyrrolidine moiety.
Attachment of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups and the thiophene ring can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or sulfoxides, while reduction could yield primary amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxybenzamide: Lacks the pyrrolidine and thiophene rings.
N-(2-(pyrrolidin-1-yl)ethyl)benzamide: Lacks the methoxy and thiophene groups.
3,5-dimethoxy-N-(2-(thiophen-3-yl)ethyl)benzamide: Lacks the pyrrolidine ring.
Uniqueness
3,5-dimethoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
3,5-dimethoxy-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-16-9-15(10-17(11-16)24-2)19(22)20-12-18(14-5-8-25-13-14)21-6-3-4-7-21/h5,8-11,13,18H,3-4,6-7,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXKMUZMDIIXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC(C2=CSC=C2)N3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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